molecular formula C10H16N2O B1384487 2,6-Dipropyl-3,4-dihydropyrimidin-4-one CAS No. 91010-71-8

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384487
CAS RN: 91010-71-8
M. Wt: 180.25 g/mol
InChI Key: RTQKZZUTLPTPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .


Synthesis Analysis

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .


Molecular Structure Analysis

The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .

Scientific Research Applications

Applications in Medicinal Chemistry

2,6-Dipropyl-3,4-dihydropyrimidin-4-one, as a scaffold in medicinal chemistry, has seen varied applications due to its heterocyclic nature which is a common feature in bioactive molecules. It plays a crucial role in the development of compounds with significant pharmacological activities. The dihydropyrimidinones (DHPMs) class, derived from multi-component reactions like the Biginelli reaction, exhibits a wide range of therapeutic activities including anticancer, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and antitubercular effects. This broad spectrum of pharmacological activities is attributed to the structural versatility and the ability to introduce various functional groups into the dihydropyrimidinone core, enhancing its interaction with biological targets (Khasimbi et al., 2020).

Role in Drug Metabolism and Pharmacogenetics

The understanding of genetic polymorphisms in drug-metabolizing enzymes (DMEs) has advanced the therapeutic application of drugs, including those related to the dihydropyrimidinone class. Polymorphisms in enzymes such as dihydropyrimidine dehydrogenase (DPD) can significantly influence the metabolism, efficacy, and toxicity of chemotherapeutic agents. The identification of these polymorphisms allows for a more personalized approach to therapy, potentially enhancing drug efficacy and reducing adverse effects. This genotype-based therapeutic approach is particularly relevant in the treatment of conditions such as colorectal cancer, where the optimization of chemotherapeutic regimens based on individual genetic makeup can significantly impact clinical outcomes (Fogli & Caraglia, 2009).

Green Chemistry Synthesis

The synthesis of dihydropyrimidinones through the Biginelli reaction exemplifies the application of green chemistry principles in medicinal chemistry. This reaction is notable for its efficiency, simplicity, and the minimal environmental impact, aligning with the goals of sustainable chemistry. By employing various catalysts and eco-friendly solvents, researchers can synthesize a wide array of dihydropyrimidinone derivatives in a manner that is both environmentally benign and conducive to high yields. This approach not only facilitates the development of new therapeutic agents but also contributes to the reduction of hazardous waste and energy consumption in chemical synthesis processes (Panda et al., 2012).

Future Directions

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, have received considerable attention due to their interesting pharmacological properties . Future research may focus on further exploring their medicinal properties and developing more efficient synthesis methods .

properties

IUPAC Name

2,4-dipropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKZZUTLPTPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.